5-Methoxy-2-sulfamoyl-1H-indole
Description
Properties
Molecular Formula |
C9H10N2O3S |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
5-methoxy-1H-indole-2-sulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-14-7-2-3-8-6(4-7)5-9(11-8)15(10,12)13/h2-5,11H,1H3,(H2,10,12,13) |
InChI Key |
ZRYYCTSRCVQELV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position Effects
The position of substituents on the indole scaffold significantly influences physicochemical and biological properties:
- Position 1 () : 5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole has a sulfonyl group at position 1. Substituents at position 1 often sterically hinder N-H participation in hydrogen bonding, reducing interactions with biological targets .
- Position 3 () : Compounds like 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde () feature substituents at position 3, which may enhance steric bulk but lack the hydrogen-bonding capacity of sulfamoyl .
Substituent Type Effects
Physicochemical and Structural Insights
- Crystallography : Indole derivatives with bulky substituents (e.g., ) exhibit bent molecular geometries, impacting packing efficiency. The sulfamoyl group’s planar structure may promote tighter crystal packing compared to esters or sulfonates .
- Solubility : Sulfamoyl’s polarity likely enhances aqueous solubility vs. methyl or methoxy-substituted indoles (e.g., 5-Methoxy-3-methyl-1H-indole, ) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methoxy-2-sulfamoyl-1H-indole, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Step 1 : Sulfamoylation of 5-methoxyindole precursors using sulfamoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
- Step 2 : Catalytic optimization with bases like triethylamine (TEA) to neutralize HCl byproducts.
- Step 3 : Purification via column chromatography (e.g., silica gel, 70:30 ethyl acetate/hexane) to isolate the product.
- Key Parameters : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 indole/sulfamoyl chloride), and solvent polarity.
- Yield Optimization : Use of polar aprotic solvents (e.g., DMF) and microwave-assisted synthesis to reduce reaction time .
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., methoxy at C5, sulfamoyl at C2) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 257.0695).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) .
Advanced Research Questions
Q. What challenges arise in the crystallographic analysis of this compound, and how can SHELX software address them?
- Challenges :
- Crystal Twinning : Common in sulfonamide derivatives due to hydrogen bonding.
- Data-to-Parameter Ratio : Aim for >10:1 to ensure refinement reliability.
- Solutions :
- SHELXL Refinement : Use of restraints for disordered methoxy/sulfamoyl groups.
- Validation Tools : PLATON for symmetry checks and SHELXE for experimental phasing.
- Example Data : R factor <0.05, wR factor <0.15, and mean σ(C–C) = 0.003 Å .
Q. How do structural modifications at the sulfamoyl or methoxy groups affect the compound’s biological activity?
- Mechanistic Insights :
- Sulfamoyl Group : Enhances hydrogen bonding with target enzymes (e.g., carbonic anhydrase).
- Methoxy Group : Modulates lipophilicity, impacting membrane permeability (logP ~2.1).
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel derivatives?
- Conflict Resolution :
- Comparative Analysis : Cross-reference H NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian09).
- X-ray vs. NMR : Validate rotameric forms of sulfamoyl groups using crystallographic data .
- Batch Reproducibility : Track solvent residues (e.g., DMF in ) via C NMR .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
